molecular formula C6H13ClN2O2 B3260334 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 329794-42-5

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B3260334
CAS No.: 329794-42-5
M. Wt: 180.63 g/mol
InChI Key: GRVAJAOGGNJAQM-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of piperazine and is often used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction mixture is stirred for approximately 2 hours at 30-35°C. After the reaction is complete, the mixture is heated to evaporate most of the water, cooled, and filtered to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in a controlled environment to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

2-hydroxy-1-piperazin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c9-5-6(10)8-3-1-7-2-4-8;/h7,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVAJAOGGNJAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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